4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene
Description
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three functional groups:
- Fluorine at the para position (C4),
- Methyl at the C1 position,
- Trifluoromethoxy (–OCF₃) at the C2 position.
Its molecular formula is C₈H₆F₄O, with an average molecular mass of 194.127 g/mol (monoisotopic mass: 194.035478 g/mol) . The trifluoromethoxy group confers electron-withdrawing properties, enhancing metabolic stability and influencing reactivity in synthetic pathways, a trait common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-fluoro-1-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZABHSWXJDXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240146 | |
| Record name | Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404195-15-8 | |
| Record name | Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-fluoro-1-methyl-2-nitrobenzene with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-fluoro-1-methyl-2-(trifluoromethoxy)benzoic acid, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modulate biological activity through fluorine substitution.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Research: It serves as a building block in the synthesis of more complex fluorinated organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Trifluoromethoxy-Substituted Benzenes
Key analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution or cross-coupling reactions .
- Steric Influence : Methyl groups (e.g., in the target compound) introduce less steric hindrance compared to bulkier substituents like phenylmethoxy (–OCH₂C₆H₅), enabling higher yields in coupling reactions .
Reactivity in Pd-Catalyzed Reactions
The target compound’s analogs demonstrate utility in Pd-catalyzed direct arylations:
- 1-Bromo-4-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., thiophenes, imidazoles) to yield C5-arylated products in >90% yields under Pd(OAc)₂ catalysis .
- 1-Bromo-3-(trifluoromethoxy)benzene shows slightly reduced reactivity (69–89% yields) due to meta-substitution-induced steric effects .
- Methyl vs. Bromo : The target compound’s methyl group may hinder oxidative addition in cross-coupling compared to bromo-substituted analogs but could stabilize intermediates via inductive effects.
Physicochemical Properties
- Boiling Points : Bromo-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher boiling points (153–155°C) due to increased molecular mass and halogen polarity .
- Solubility : Methyl-substituted derivatives (e.g., the target compound) are more lipophilic than methoxy- or hydroxy-substituted analogs, favoring membrane permeability in bioactive molecules .
Pharmaceutical and Industrial Relevance
- Fluorinated Pharmaceuticals: The trifluoromethoxy group improves metabolic stability and bioavailability, as seen in analogs like 1-(2-aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride (anticancer candidate) .
- Agrochemicals : Bromo- and chloro-substituted derivatives serve as intermediates in pesticide synthesis (e.g., flufenprox) .
Biological Activity
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene, also known by its CAS number 1404195-15-8, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzene ring substituted with a fluoro group, a methyl group, and a trifluoromethoxy group. The presence of these substituents influences its electronic properties, making it a candidate for various biological applications.
Chemical Structure:
- Molecular Formula: C8H6F4O
- Molecular Weight: 210.13 g/mol
The biological activity of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and alters the compound's binding affinity to biological targets, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene exhibits several biological activities:
Antimicrobial Activity
Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, the presence of trifluoromethoxy groups has been linked to enhanced activity against certain bacterial strains.
Anticancer Potential
Fluorinated compounds are often investigated for their anticancer properties. Preliminary studies suggest that 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Neuroprotective Effects
Some research highlights the potential neuroprotective effects of fluorinated compounds. This compound may protect neuronal cells from oxidative damage, suggesting its utility in neurodegenerative disease models.
Case Studies
Several studies have explored the biological activity of fluorinated compounds similar to 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene:
-
Antimicrobial Study:
- Objective: Assess the antimicrobial efficacy against E. coli and S. aureus.
- Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
-
Cancer Cell Line Study:
- Objective: Evaluate cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings: The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
-
Neuroprotection Research:
- Objective: Investigate protective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Findings: Pre-treatment with the compound reduced cell death by 40%, suggesting neuroprotective properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Neuroprotection (%) |
|---|---|---|---|
| 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene | 32 | 15 | 40 |
| 4-Fluoroaniline | 64 | 20 | 25 |
| Trifluoromethylphenol | 16 | 10 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
